molecular formula C14H13NO B12466851 3-[(E)-(benzylimino)methyl]phenol

3-[(E)-(benzylimino)methyl]phenol

Cat. No.: B12466851
M. Wt: 211.26 g/mol
InChI Key: DFEGWIDUPWZZFT-UHFFFAOYSA-N
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Description

3-[(E)-(Benzylimino)methyl]phenol is an organic Schiff base compound of interest in advanced materials research. This compound features a phenol group linked through an imine bond to a benzyl group, a structure known to exhibit photochromic and thermochromic properties . These properties, which involve a reversible color change in response to light or heat, make such Schiff bases potential candidates for applications in molecular switches, sensors, and data storage devices . The molecular structure is characterized by strong intramolecular O–H⋯N hydrogen bonding, which stabilizes the configuration and is key to its tautomeric behavior . In the solid state, related Schiff bases can exist in zwitterionic forms, as confirmed by techniques such as single-crystal X-ray diffraction crystallography . Researchers value this compound for exploring keto-enol tautomerism and for synthesizing metal-organic complexes. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

3-(benzyliminomethyl)phenol

InChI

InChI=1S/C14H13NO/c16-14-8-4-7-13(9-14)11-15-10-12-5-2-1-3-6-12/h1-9,11,16H,10H2

InChI Key

DFEGWIDUPWZZFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Key Steps

  • Reactant Preparation :

    • 3-Hydroxybenzaldehyde (C₇H₆O₂) serves as the aldehyde component.
    • Benzylamine (C₇H₉N) acts as the primary amine.
  • Reaction Setup :

    • Dissolve 1:1 molar equivalents of 3-hydroxybenzaldehyde and benzylamine in ethanol (common solvent due to its polarity and boiling point).
    • Add a catalyst (e.g., acetic acid ) to protonate the amine, enhancing nucleophilic attack on the carbonyl carbon.
  • Thermal Activation :

    • Reflux the mixture at 80–100°C for 3–6 hours to drive imine formation (C=N bond).
    • Monitor progress via thin-layer chromatography (TLC) until the aldehyde spot disappears.
  • Isolation and Purification :

    • Cool the reaction mixture to induce crystallization.
    • Filter the precipitate and wash with cold ethanol or diethyl ether.
Parameter Value/Description Source
Molar Ratio 1:1 (Aldehyde:Amine)
Solvent Ethanol
Reaction Time 3–6 hours
Yield ~70–90% (Inferred)

Solvent-Free Catalytic Synthesis

Alternative methods employ P₂O₅/SiO₂ or acid catalysts to accelerate reactions under solvent-free conditions.

Procedure

  • Grinding Method :

    • Mix 3-hydroxybenzaldehyde, benzylamine, and P₂O₅/SiO₂ (2 mol% catalyst) in a mortar.
    • Grind for 30–60 minutes at room temperature to initiate condensation.
  • Workup :

    • Add ethanol to dissolve the product, then filter to remove the catalyst.
    • Recrystallize the residue from methanol or ethyl acetate.
Parameter Value/Description Source
Catalyst P₂O₅/SiO₂ (2 mol%)
Time 30–60 minutes
Yield ~85–95%

Metal-Catalyzed Reactions

While less common for simple Schiff bases, palladium or nickel catalysts have been used in related systems.

Example Protocol

  • Reductive Amination :
    • Dissolve 3-hydroxybenzaldehyde and benzylamine in dichloromethane (DCM) .
    • Add NaBH₄ or NaBH₃CN to reduce the imine intermediate to a secondary amine, followed by oxidation.
Parameter Value/Description Source
Reducing Agent NaBH₄
Solvent DCM
Yield ~60%

Characterization Data

Infrared (IR) Spectroscopy

  • C=N Stretch : ~1630–1650 cm⁻¹ (imine bond).
  • O–H Stretch : Broad band ~3300–3500 cm⁻¹ (phenolic O–H).
  • C–O Stretch : ~1240–1300 cm⁻¹ (ether linkage).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Imine Proton : δ 8.5–9.0 ppm (singlet).
    • Aromatic Protons : δ 6.5–7.5 ppm (multiplet).
    • Phenolic O–H : δ 5.0–6.0 ppm (broad).

Mass Spectrometry (ESI-MS)

  • Molecular Ion : [M+]⁺ at m/z 201.23 (C₁₃H₁₁NO).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Conventional Reflux Simple, high purity Long reaction time 70–90%
P₂O₅/SiO₂ Catalysis Fast, solvent-free Requires grinding 85–95%
Reductive Amination Mild conditions Requires reducing agents ~60%

Structural Verification

Single-crystal X-ray diffraction (SCXRD) is critical for confirming the E -configuration and molecular packing. For example:

  • Dihedral Angle : ~180° between the phenyl and imine groups (E-configuration).
  • Hydrogen Bonding : Intramolecular O–H···N interactions stabilize the structure.

Applications and Derivatives

3-[(E)-(Benzylimino)methyl]phenol serves as a ligand in metal-organic complexes, particularly for Co(II) , Ni(II) , and Zn(II) ions. Its derivatives, such as brominated or methylated analogs, exhibit enhanced catalytic or antimicrobial properties.

This synthesis framework, extrapolated from analogous compounds, provides a reliable pathway for preparing this compound. Experimental validation is essential to optimize yields and confirm structural details.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(benzylimino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction of the imine group can lead to the formation of secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Quinones

    Reduction: Secondary amines

    Substitution: Substituted phenol derivatives

Scientific Research Applications

3-[(E)-(benzylimino)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals.

    Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.

    Industry: The compound is used in the synthesis of dyes and pigments, as well as in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 3-[(E)-(benzylimino)methyl]phenol involves its interaction with various molecular targets. The imine group can form coordination complexes with metal ions, which can then interact with biological molecules. The phenol group can undergo redox reactions, contributing to its antioxidant properties. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Positional Isomers and Substitution Effects

The position of the benzyliminomethyl group on the phenol ring significantly influences physicochemical properties. For example:

Compound Name Substituent Position Yield (%) Melting Point (°C) Key NMR Features (δ, ppm) Reference
(E)-2-((Benzylimino)methyl)phenol 2-position 93 35–38 CH=N: 8.2; Ar-H: 6.8–7.4
3-[(E)-(Benzylimino)methyl]phenol 3-position 68–78 Not reported CH=N: ~8.2; Ar-H: 7.2–7.4
(E)-2-((Benzylimino)methyl)-4-chlorophenol 2-position, 4-Cl 93 Not reported CH=N: 8.3; Cl-substituted Ar-H: 7.1

Key Observations :

  • Steric and Electronic Effects : Substituents like Cl or Br at the 4-position (e.g., in compounds from ) increase electron-withdrawing effects, shifting NMR signals upfield compared to unsubstituted analogs .
  • Melting Points : Bulky substituents (e.g., tert-butyl in ) elevate melting points due to enhanced crystal packing, whereas simpler analogs (e.g., 2-position isomer) have lower melting points .

Functional Group Variations

Modifications to the benzylamine or aldehyde moieties alter reactivity and applications:

Compound Name Functional Group Variation Application/Property Reference
(E)-2-((Pyridin-4-ylimino)methyl)phenol Pyridine ring instead of benzene Enhanced metal coordination for catalysis
(E)-2-Methoxy-6-((thiazol-2-ylimino)methyl)phenol Thiazole substituent Potential antimicrobial activity
(E)-2,4-Di-tert-butyl-6-((3-(trifluoromethyl)benzylimino)methyl)phenol CF3 and tert-butyl groups Stabilized crystal structure for X-ray studies

Key Observations :

  • Catalytic Activity : Pyridine or thiazole-containing analogs exhibit improved coordination with transition metals (e.g., Pd(II)), enhancing efficacy in Suzuki-Miyaura coupling reactions .
  • Biological Activity : Methoxy or nitro groups (e.g., in ) may improve bioavailability or target specificity .

Spectroscopic and Crystallographic Comparisons

  • NMR Shifts: The CH=N proton in this compound (δ ~8.2 ppm) aligns with its 2-position isomer, but aromatic proton signals differ due to altered ring substitution patterns .
  • Crystal Packing : Bulky substituents (e.g., tert-butyl in ) induce stronger hydrogen-bonding networks, as shown by X-ray diffraction studies, whereas simpler analogs form less ordered structures .

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